molecular formula C7H3FN2O B13813351 3-(5-Fluoro-2-pyrimidinyl)-2-propynal

3-(5-Fluoro-2-pyrimidinyl)-2-propynal

Cat. No.: B13813351
M. Wt: 150.11 g/mol
InChI Key: NYMVGQGTGPGBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-2-pyrimidinyl)-2-propynal is a chemical compound that features a fluorinated pyrimidine ring attached to a propynal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-pyrimidinyl)-2-propynal typically involves the introduction of a fluorine atom into the pyrimidine ring followed by the attachment of the propynal group. One common method involves the fluorination of a pyrimidine precursor using a fluorinating agent such as Selectfluor. The resulting fluorinated pyrimidine is then subjected to a Sonogashira coupling reaction with a propargyl aldehyde to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-pyrimidinyl)-2-propynal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Fluoro-2-pyrimidinyl)-2-propynal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-pyrimidinyl)-2-propynal involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target. Additionally, the propynal group can participate in covalent bonding with nucleophilic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Fluoro-2-pyrimidinyl)-2-propynol: A reduced form of the compound with an alcohol group instead of an aldehyde.

    3-(5-Fluoro-2-pyrimidinyl)-2-propynoic acid: An oxidized form with a carboxylic acid group.

    3-(5-Fluoro-2-pyrimidinyl)-2-propynylamine: A substituted derivative with an amine group.

Uniqueness

3-(5-Fluoro-2-pyrimidinyl)-2-propynal is unique due to its combination of a fluorinated pyrimidine ring and a propynal group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block further highlight its uniqueness .

Properties

Molecular Formula

C7H3FN2O

Molecular Weight

150.11 g/mol

IUPAC Name

3-(5-fluoropyrimidin-2-yl)prop-2-ynal

InChI

InChI=1S/C7H3FN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h3-5H

InChI Key

NYMVGQGTGPGBKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C#CC=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.